molecular formula C10H11BrO B2556110 1-Bromo-4-(but-2-en-1-yloxy)benzene CAS No. 1017091-66-5

1-Bromo-4-(but-2-en-1-yloxy)benzene

Cat. No. B2556110
CAS RN: 1017091-66-5
M. Wt: 227.101
InChI Key: ZTWUQKOOAPNORF-UHFFFAOYSA-N
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Description

“1-Bromo-4-(but-2-en-1-yloxy)benzene” is a chemical compound with the CAS Number: 1017091-66-5. It has a molecular weight of 227.1 . The IUPAC name for this compound is 1-bromo-4-[(2E)-2-butenyloxy]benzene . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “1-Bromo-4-(but-2-en-1-yloxy)benzene” is 1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3/b3-2+ . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-Bromo-4-(but-2-en-1-yloxy)benzene” is a liquid at room temperature . It has a molecular weight of 227.1 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes

1-Bromo-4-(but-2-en-1-yloxy)benzene can be used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . This process involves the direct arylation of heteroarenes using palladium catalysis . The resulting polyfluoroalkoxy-containing arylated heteroaromatics are of great interest to researchers working in the field of pharmaceutical chemistry .

Development of Anticancer Agents

The compound plays a crucial role in the development of anticancer agents. For instance, Sonidegib, an anticancer agent for treating basal-cell carcinoma, contains a (polyfluoroalkoxy)benzene unit .

Treatment of Mucoviscidose

1-Bromo-4-(but-2-en-1-yloxy)benzene is used in the synthesis of Lumacaftor, a drug employed to treat Mucoviscidose .

Synthesis of Difamilast

Difamilast, a topical, selective, nonsteroidal PDE4 inhibitor developed for the treatment of atopic dermatitis, contains a di- or a tri-fluoroalkoxybenzene unit . The compound is used in the synthesis of this drug .

Preparation of 4-(3-butenyloxy)benzoic acid and Largazole

4-Bromo-1-butene is used in the preparation of 4-(3-butenyloxy)benzoic acid and largazole .

Synthesis of Gymnodimine

The compound is used in double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine .

Preparation of Dienehydrazides

1-Bromo-4-(but-2-en-1-yloxy)benzene serves as a reagent in the preparation of dienehydrazides .

Synthesis of Polyfluoroalkoxy-Containing Arylated Heteroaromatics

The compound is used in the synthesis of polyfluoroalkoxy-containing arylated heteroaromatics . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-bromo-4-[(E)-but-2-enoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWUQKOOAPNORF-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(but-2-en-1-yloxy)benzene

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